molecular formula C9H21N3O B2713976 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol CAS No. 462066-61-1

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No.: B2713976
CAS No.: 462066-61-1
M. Wt: 187.287
InChI Key: VCDXYRUOTHQYNM-UHFFFAOYSA-N
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Description

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol is a chemical compound with a complex structure that includes both methylamino and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves the reaction of 4-methylpiperazine with a suitable epoxide or halohydrin. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The compound’s structure allows it to bind to active sites or receptors, thereby modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 1-(4-Methylpiperazin-1-yl)propan-2-ol dihydrochloride

Uniqueness

1-(Methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(methylamino)-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O/c1-10-7-9(13)8-12-5-3-11(2)4-6-12/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDXYRUOTHQYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN1CCN(CC1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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